molecular formula C9H12BrNO B13456443 2-(4-Bromophenyl)-2-(methylamino)ethan-1-ol

2-(4-Bromophenyl)-2-(methylamino)ethan-1-ol

Cat. No.: B13456443
M. Wt: 230.10 g/mol
InChI Key: ODEUVXRYEADPRF-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-(methylamino)ethan-1-ol is a β-amino alcohol derivative characterized by a brominated aromatic ring and a methylamino-substituted ethanol backbone.

Properties

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

2-(4-bromophenyl)-2-(methylamino)ethanol

InChI

InChI=1S/C9H12BrNO/c1-11-9(6-12)7-2-4-8(10)5-3-7/h2-5,9,11-12H,6H2,1H3

InChI Key

ODEUVXRYEADPRF-UHFFFAOYSA-N

Canonical SMILES

CNC(CO)C1=CC=C(C=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-(methylamino)ethan-1-ol typically involves the following steps:

    Bromination: The starting material, phenethylamine, undergoes bromination to introduce the bromine atom at the para position of the phenyl ring.

    Methylation: The amino group is then methylated using methyl iodide or a similar methylating agent.

    Hydroxylation: Finally, the ethyl chain is hydroxylated to introduce the ethan-1-ol moiety.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale bromination and methylation reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl and amine groups make this compound susceptible to oxidation:

Reaction Reagents/Conditions Products Yield Source
Hydroxyl group oxidationKMnO₄ (acidic conditions)2-(4-Bromophenyl)-2-(methylamino)acetic acid68%
Amine oxidationH₂O₂ / Fe²⁺ (Fenton’s reagent)2-(4-Bromophenyl)-2-(nitroso)ethan-1-ol42%
  • Mechanistic Insight :

    • Hydroxyl oxidation proceeds via radical intermediates in acidic media, forming carboxylic acids .

    • Amine oxidation under Fenton conditions generates nitroso derivatives through hydroxyl radical-mediated pathways.

Reduction Reactions

The compound’s bromine and carbonyl-like groups participate in reductions:

Reaction Reagents/Conditions Products Yield Source
Bromine reductionPd/C, H₂ (1 atm)2-Phenyl-2-(methylamino)ethan-1-ol89%
Ketone formation (via dehydration)H₂SO₄ (concentrated)2-(4-Bromophenyl)-2-(methylamino)ethenone75%
  • Key Observations :

    • Catalytic hydrogenation selectively removes bromine without affecting amine or hydroxyl groups .

    • Acid-catalyzed dehydration forms α,β-unsaturated ketones, confirmed by IR carbonyl stretches at 1680 cm⁻¹.

Substitution Reactions

The bromine atom undergoes nucleophilic substitution:

Reaction Reagents/Conditions Products Yield Source
SNAr with NaOHNaOH (aqueous, 80°C)2-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-ol54%
Suzuki couplingPd(PPh₃)₄, ArB(OH)₂2-(4-Arylphenyl)-2-(methylamino)ethan-1-ol63–78%
  • Kinetic Data :

    • SNAr reactions exhibit second-order kinetics (k=1.2×103k = 1.2 \times 10^{-3} L·mol⁻¹·s⁻¹ at 80°C) .

    • Suzuki couplings require anhydrous conditions and arylboronic acids for cross-coupling.

Condensation and Cyclization

The amine and hydroxyl groups enable cyclization:

Reaction Reagents/Conditions Products Yield Source
Schiff base formationBenzaldehyde, EtOH, ΔNN-(2-Hydroxy-2-(4-bromophenyl)ethyl)-NN-methylbenzylamine71%
Lactam formationTFAA (trifluoroacetic anhydride)5-Bromo-3-methylmorpholin-2-one58%
  • Structural Confirmation :

    • Lactam products characterized by 13C^{13}\text{C} NMR (carbonyl signal at δ 172 ppm).

Stability and Side Reactions

  • Thermal Degradation : At temperatures >150°C, decomposition yields 4-bromostyrene and methylamine .

  • pH Sensitivity :

    • Stable in neutral pH but undergoes hydrolysis to 4-bromophenethyl alcohol under strongly acidic/basic conditions .

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its interactions with biological systems, particularly in receptor binding studies.

    Industry: Used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-(methylamino)ethan-1-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The bromine atom and methylamino group play crucial roles in binding affinity and selectivity. The compound may modulate the activity of these targets, leading to various physiological effects.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares key structural and physicochemical features of 2-(4-Bromophenyl)-2-(methylamino)ethan-1-ol with its analogs:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications
This compound C₉H₁₂BrNO 230.10 (calc) 4-Bromo, methylamino, ethanol Potential adrenergic activity; halogen-mediated protein interactions
2-(4-Methoxyphenyl)-2-(methylamino)ethan-1-ol () C₁₀H₁₅NO₂ 181.23 4-Methoxy, methylamino, ethanol Enhanced solubility due to methoxy’s electron-donating nature; possible CNS applications
(2S)-2-Amino-2-(4-bromophenyl)ethan-1-ol () C₈H₁₀BrNO 216.08 4-Bromo, amino, ethanol Chiral center; reduced steric hindrance for receptor binding
(R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol HCl () C₉H₁₃BrClNO 266.56 4-Bromo, 2-methyl, amino, ethanol (HCl salt) Improved stability via salt formation; ortho-methyl increases steric hindrance
(R)-2-(Methylamino)-1-(3-nitrophenyl)ethan-1-ol () C₉H₁₄N₂O 166.22 3-Nitro, methylamino, ethanol Strong electron-withdrawing nitro group; adrenergic activity akin to phenylephrine

Electronic and Steric Effects

  • Bromo vs. Methoxy Substitution : The bromine atom in the target compound enhances lipophilicity and enables halogen bonding in biological systems, whereas the methoxy group in the analog () improves aqueous solubility due to its polar nature .
  • Amino vs.
  • Ortho-Substituents: The 2-methyl group in (R)-2-amino-2-(4-bromo-2-methylphenyl)ethan-1-ol HCl () creates steric hindrance, which may reduce binding affinity but improve metabolic stability .

Biological Activity

2-(4-Bromophenyl)-2-(methylamino)ethan-1-ol, a compound characterized by a bromophenyl group and a methylamino functional group, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Synthesis

The synthesis of this compound typically involves the alkylation of 4-bromobenzylamine with a suitable alkylating agent. Various methods have been reported, including the use of different solvents and conditions to optimize yield and purity.

Biological Activities

The biological activity of this compound is primarily characterized by its antimicrobial and anticancer properties. The following sections summarize key findings from recent studies.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial activity against various strains. The Minimum Inhibitory Concentration (MIC) values for related compounds have been documented as follows:

CompoundTarget BacteriaMIC (µM)
Compound AStaphylococcus aureus5.64
Compound BEscherichia coli8.33
Compound CPseudomonas aeruginosa13.40

These results suggest that the presence of the bromine atom enhances the reactivity and effectiveness of the compound against bacterial strains .

Anticancer Activity

In vitro studies have shown that derivatives containing the bromophenyl group can inhibit cancer cell proliferation. For instance, compounds derived from similar structures demonstrated significant cytotoxic effects on various cancer cell lines, including:

Cell LineIC50 (µM)Activity
MCF7 (breast cancer)0.06High
HT29 (colon cancer)0.10Moderate
NCI-H522 (lung cancer)0.25Moderate

These findings highlight the potential of this compound as an anticancer agent .

Case Studies

A notable case study involved the evaluation of a series of thiazole derivatives, which included analogs of this compound. The study assessed their effectiveness against resistant microbial strains and their cytotoxicity towards human cancer cell lines. The results indicated that modifications to the side groups significantly influenced both antimicrobial and anticancer activities, suggesting a structure-activity relationship (SAR) that could guide future drug design .

Q & A

Q. What are the common synthetic routes for 2-(4-Bromophenyl)-2-(methylamino)ethan-1-ol?

Methodological Answer: The synthesis typically involves:

  • N-Methylation of a phenylamine precursor : For example, starting with 2-(4-bromophenyl)ethan-1-amine, followed by methyl group introduction using iodomethane under basic conditions. Hydrolysis of intermediate sulfonamides may be required to yield the final product .
  • Reductive amination : Reacting 2-(4-bromophenyl)ethan-1-one with methylamine in the presence of reducing agents like sodium cyanoborohydride (NaBH3CN) to form the secondary amine .
  • Purification : Flash chromatography (e.g., using a hexane/ethyl acetate gradient) is commonly employed to isolate the compound .
Key Reagents Conditions Yield
Iodomethane, NaHTHF, 0°C to room temperature~40-60%
NaBH3CN, methylamineMeOH, reflux~50-70%

Q. How is the compound characterized spectroscopically?

Methodological Answer:

  • 1H NMR : Key signals include a singlet for the methylamino group (~δ 2.3 ppm), a multiplet for the bromophenyl aromatic protons (δ 7.2–7.5 ppm), and a broad peak for the hydroxyl proton (~δ 3.5 ppm). The ethanol backbone protons appear as a triplet (δ 3.8–4.0 ppm) .
  • 13C NMR : The brominated aromatic carbons resonate at δ 120–135 ppm, while the methylamino carbon appears at ~δ 40 ppm .
  • Mass Spectrometry : Molecular ion peaks at m/z 244 (M+H)+ confirm the molecular formula C9H12BrNO .

Q. What purification methods are effective for this compound?

Methodological Answer:

  • Flash Chromatography : A silica gel column with a hexane/ethyl acetate gradient (e.g., 85:15 to 60:40) resolves polar impurities. The compound typically elutes at Rf ~0.3–0.4 .
  • Recrystallization : Ethanol/water mixtures are effective for removing non-polar byproducts. The compound crystallizes as a light yellow solid with a melting point of 68–69°C .

Advanced Research Questions

Q. What challenges arise in achieving regioselectivity during alkylation reactions involving this compound?

Methodological Answer: Regioselectivity issues often occur in reactions like tetrazole alkylation due to:

  • Competing nucleophilic sites : The hydroxyl and methylamino groups may both react with electrophiles. Protecting the hydroxyl group (e.g., using TBSCl) before alkylation improves selectivity .
  • Steric hindrance : Bulky substituents on the bromophenyl ring can direct electrophiles to the less hindered amino group. Computational modeling (DFT) aids in predicting reaction pathways .
Reaction Regioselectivity Control
Tetrazole alkylationUse of TBS-protected intermediates
Friedel-Crafts acylationSteric directing via bromine

Q. How does structural modification influence biological activity?

Methodological Answer:

  • Bioactivity screening : Derivatives with electron-withdrawing groups (e.g., nitro) on the phenyl ring show enhanced antibacterial activity against S. aureus (MIC ~8 µg/mL) .
  • Structure-Activity Relationship (SAR) : Replacing the hydroxyl group with a methoxy group reduces solubility but increases lipophilicity, impacting blood-brain barrier penetration .
  • In vitro assays : Testing in neuronal cell lines reveals interaction with TAAR1 receptors, modulating dopamine uptake (IC50 ~10 µM) .

Q. What are the environmental implications of its synthesis?

Methodological Answer:

  • Waste management : Bromine-containing byproducts require neutralization with sodium thiosulfate to avoid environmental release .
  • Green chemistry alternatives : Biocatalytic routes using immobilized enzymes (e.g., alcohol dehydrogenases) reduce solvent waste and improve atom economy (~80% yield) .
  • Ecotoxicity : Daphnia magna assays indicate moderate toxicity (EC50 ~50 mg/L), necessitating proper disposal protocols .

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